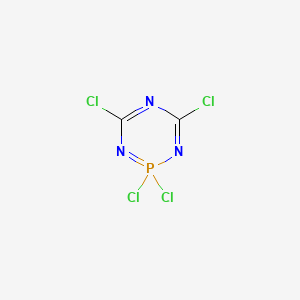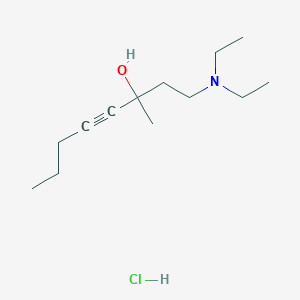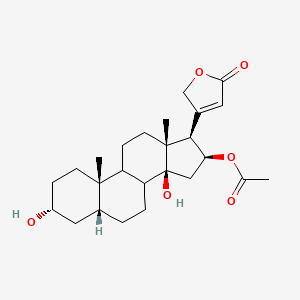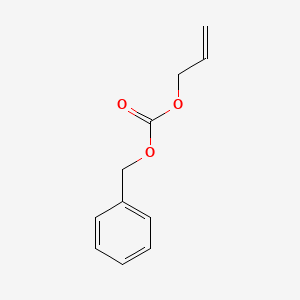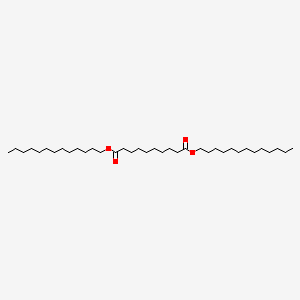
Ditridecyl sebacate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ditridecyl sebacate is an ester compound with the chemical formula C36H70O4This compound is primarily used as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .
Méthodes De Préparation
Ditridecyl sebacate is typically synthesized through the esterification of stearic acid (tridecanoic acid) and adipic acid (sebacic acid). The reaction is carried out under acid-catalyzed conditions using a suitable solvent and catalyst . Industrial production methods often involve the use of high temperatures and pressures to optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
Ditridecyl sebacate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Ditridecyl sebacate has a wide range of scientific research applications, including:
Biology: It is used in the formulation of various biological assays and experiments.
Medicine: It is used in the development of drug delivery systems and other medical applications.
Industry: It is used in the production of lubricants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of ditridecyl sebacate involves its ability to embed itself between the chains of polymers, spacing them apart and increasing their flexibility. . The molecular targets and pathways involved in this process include the interaction of the plasticizer molecules with the polymer chains, which reduces the intermolecular forces and increases the free volume within the material.
Comparaison Avec Des Composés Similaires
Ditridecyl sebacate is similar to other sebacate-based plasticizers, such as:
Dioctyl sebacate:
Dibutyl sebacate: This compound is used as a plasticizer in the production of polymers and other materials.
What sets this compound apart from these similar compounds is its unique chemical structure, which provides superior properties at low temperatures and good oil resistivity .
Propriétés
Numéro CAS |
2741-62-0 |
|---|---|
Formule moléculaire |
C36H70O4 |
Poids moléculaire |
566.9 g/mol |
Nom IUPAC |
ditridecyl decanedioate |
InChI |
InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-21-25-29-33-39-35(37)31-27-23-19-20-24-28-32-36(38)40-34-30-26-22-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
Clé InChI |
DNWILILLQPIREP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


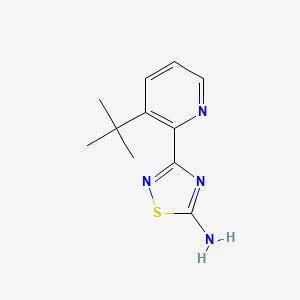
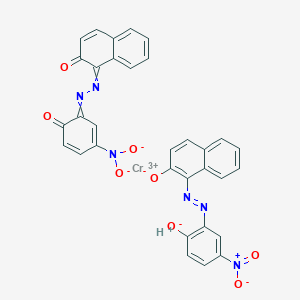
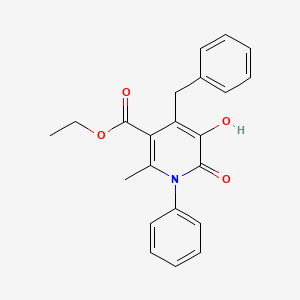
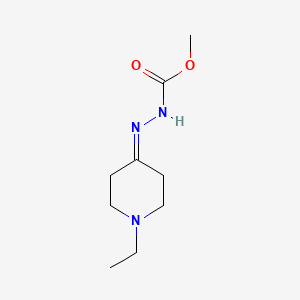
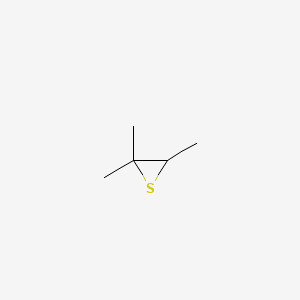
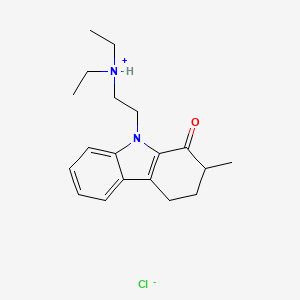
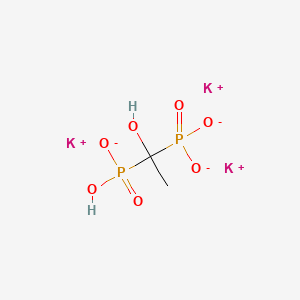
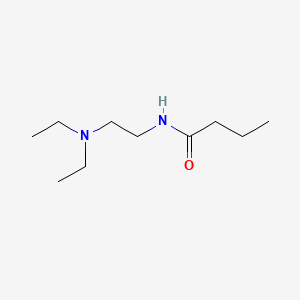
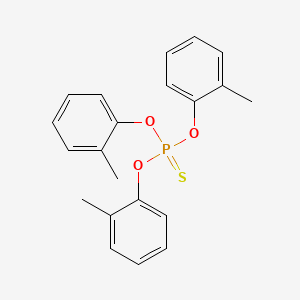
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
